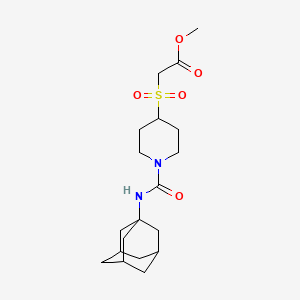
Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Al-Mutairi et al. (2019) discusses the synthesis of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and their derivatives, showcasing their marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines. This highlights the potential of such compounds, possibly including derivatives of Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate, in antimicrobial and anticancer applications (Al-Mutairi et al., 2019).
Synthesis and Physical-Chemical Properties
Odyntsova (2017) focused on the synthesis of new esters of 2-((5-(adamantan-1-yl)-4-R-4 H -1,2,4-triazole-3-yl)thio)acetic acids, examining their physical-chemical properties. This work contributes to the understanding of the chemical characteristics of similar compounds, which can be crucial for their application in various fields of scientific research (Odyntsova, 2017).
Antimicrobial and Anti-inflammatory Activities
Al-Omar et al. (2010) synthesized novel derivatives, including 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles, and tested them for in vitro antimicrobial activities. Some derivatives showed good to moderate activities, particularly against Gram-positive bacteria, and demonstrated dose-dependent anti-inflammatory activity in vivo, suggesting the potential of such compounds in antimicrobial and anti-inflammatory applications (Al-Omar et al., 2010).
properties
IUPAC Name |
methyl 2-[1-(1-adamantylcarbamoyl)piperidin-4-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-26-17(22)12-27(24,25)16-2-4-21(5-3-16)18(23)20-19-9-13-6-14(10-19)8-15(7-13)11-19/h13-16H,2-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBTIPSPDXELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

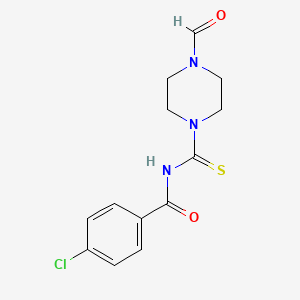
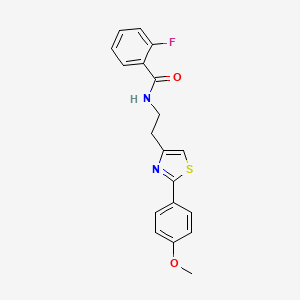

![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957102.png)
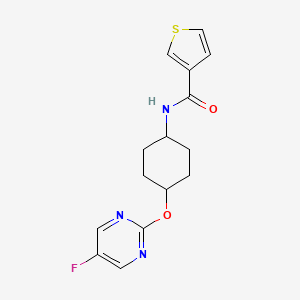
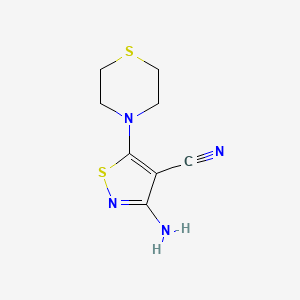

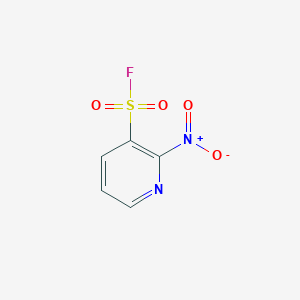
![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2957112.png)


![3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde](/img/structure/B2957117.png)

![N-(3,5-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2957119.png)